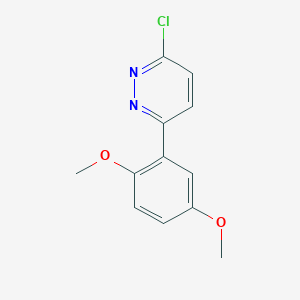
3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is a chemical compound with the molecular formula C12H11ClN2O2 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, often involves the use of heteroaromatic scaffolds . The negative potential region is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine consists of a pyridazine ring substituted with a chlorine atom and a 2,5-dimethoxyphenyl group . The molecular weight is 250.68 .Chemical Reactions Analysis
Pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are considered ‘privileged structures’ in medicinal chemistry .Physical And Chemical Properties Analysis
The predicted density of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is 1.246±0.06 g/cm3 . The predicted boiling point is 400.6±40.0 °C . The melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, has shown promising applications in the field of corrosion inhibition. These compounds have been tested for their effectiveness in protecting mild steel surfaces against corrosion in acidic environments. For instance, Olasunkanmi, Mashuga, and Ebenso (2018) conducted experiments revealing that pyridazine derivatives exhibit significant corrosion inhibition efficiency, attributed to the formation of a protective film on the steel surface. The study employed potentiodynamic polarization, electrochemical impedance spectroscopy, and theoretical simulations to demonstrate the compounds' mixed-type inhibition properties, which prevent both anodic and cathodic processes involved in corrosion. This research underscores the potential of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine and related derivatives as effective corrosion inhibitors in industrial applications (Olasunkanmi et al., 2018).
Herbicidal Activity
Early studies have evaluated the herbicidal activity of various pyridazine derivatives. Tamura and Jojima (1963) investigated the efficacy of 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine and similar compounds in controlling weed growth. Their research demonstrated noticeable pre-emergence herbicidal effects on radish and millet, suggesting that these compounds could serve as potential herbicides. The relationship between the chemical structure of pyridazine derivatives and their herbicidal activity was explored, providing insights into the development of new agrochemicals (Tamura & Jojima, 1963).
Synthesis and Biological Activity
Recent advancements in chemical synthesis have highlighted the versatility of pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, in generating compounds with significant biological activities. For example, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, revealing their potential anti-tumor and anti-inflammatory properties through various spectroscopic techniques and theoretical calculations. This study exemplifies the broader applicability of pyridazine derivatives in medicinal chemistry and drug design, opening avenues for the development of new therapeutic agents (Sallam et al., 2021).
Wirkmechanismus
While the specific mechanism of action for 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine is not mentioned in the search results, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Zukünftige Richtungen
Pyridazine derivatives, including 3-Chloro-6-(2,5-dimethoxyphenyl)pyridazine, have numerous practical applications and are present in some commercially available drugs and agrochemicals . They continue to be a focus in drug discovery programmes , indicating potential future directions in medicinal chemistry and pharmacology.
Eigenschaften
IUPAC Name |
3-chloro-6-(2,5-dimethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(13)15-14-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUQDUYWDFNJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
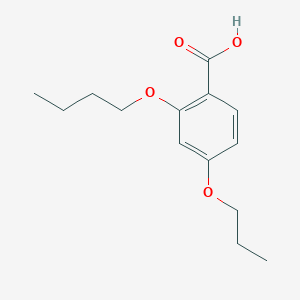

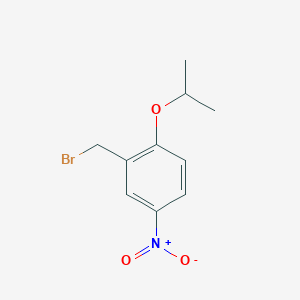
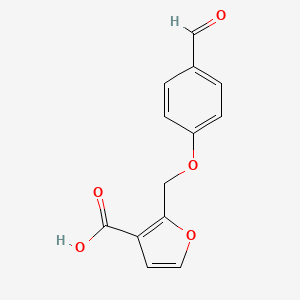
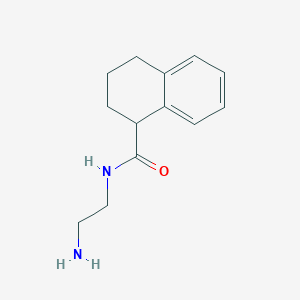
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)

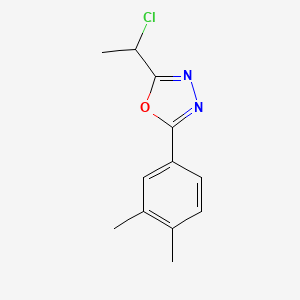
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)